molecular formula C8H5N3 B1372439 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile CAS No. 1190319-59-5

1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Cat. No.: B1372439
CAS No.: 1190319-59-5
M. Wt: 143.15 g/mol
InChI Key: YXRXDHOADGVRRL-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3 It is a member of the pyridine family and features a fused pyrrole and pyridine ring system with a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the nitrile group can be introduced through a series of reactions involving nitration, reduction, and cyclization steps .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines under appropriate conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group would yield primary amines, while substitution reactions could introduce various functional groups onto the pyridine ring .

Scientific Research Applications

1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can modulate signaling pathways involved in cancer progression .

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
  • 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile
  • 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile

Uniqueness: 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile is unique due to its specific structural configuration and the presence of a nitrile group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-3-6-4-10-5-8-7(6)1-2-11-8/h1-2,4-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRXDHOADGVRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676545
Record name 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-59-5
Record name 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 g, 5.08 mmol) in NMP (20 mL) under an argon atmosphere was added Zn(CN)2 (1.19 g, 10.15 mmol) and Pd(PPh3)4 (0) (590 mg, 0.51 mmol). The mixture was heated at 100° C. for 18 h. The reaction mixture was partitioned between EtOAc (300 mL) and water (50 mL). The organic layer was washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by SiO2 chromatography eluting with petroleum ether:EtOAc (1:1) to afford 618 mg (85.1%) of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile as yellow solid. MS (ESI): m/z=144.3 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
1.19 g
Type
catalyst
Reaction Step One
Quantity
590 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-1H-pyrrolo[2,3-c]pyridine (320 mg, 1.62 mmol), Pd(dppf)Cl2 (131 mg, 0.179 mmol), zinc cyanide (190 mg, 1.62 mmol), and zinc powder (21 mg, 0.324 mmol) in DMF (20 mL) was stirred at 120° C. for 2 h. The reaction mixtue was cooled to RT and H2O (100 mL) was added. The reaction mixture extracted with EtOAc (3×50 mL). The organic layers were concentrated tinder reduced pressure and the crude residue was purified by SiO2 chromatography eluting with petroleum ether/EtOAc (1:1) to afford 232 mg (99.8%) of 1H-pyrrolo[2,3-c]pyridine-4-carbonitrile as yellow solid: MS (ESI) m/z: 144.2 [M+1]+.
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
131 mg
Type
catalyst
Reaction Step One
Name
zinc cyanide
Quantity
190 mg
Type
catalyst
Reaction Step One
Name
Quantity
21 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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